molecular formula C12H26NO7P B14284424 Dibutyl 3-(nitrooxy)butyl phosphate CAS No. 127929-40-2

Dibutyl 3-(nitrooxy)butyl phosphate

Katalognummer: B14284424
CAS-Nummer: 127929-40-2
Molekulargewicht: 327.31 g/mol
InChI-Schlüssel: FMSUQQJLVUKQQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibutyl 3-(nitrooxy)butyl phosphate is an organophosphate compound characterized by the presence of nitrooxy and phosphate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 3-(nitrooxy)butyl phosphate typically involves the esterification of phosphoric acid with butanol, followed by nitration. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Dibutyl 3-(nitrooxy)butyl phosphate can undergo various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different phosphates.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed.

Major Products

The major products formed from these reactions include various phosphates and nitrooxy derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Dibutyl 3-(nitrooxy)butyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of dibutyl 3-(nitrooxy)butyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can participate in redox reactions, while the phosphate group can interact with various biological molecules, influencing cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tri-n-butyl phosphate: Used in similar industrial applications but lacks the nitrooxy group.

    Di-n-butyl phosphate: Similar structure but different functional groups, leading to varied reactivity and applications.

    Mono-n-butyl phosphate: Another related compound with distinct properties and uses.

Uniqueness

Dibutyl 3-(nitrooxy)butyl phosphate is unique due to the presence of both nitrooxy and phosphate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

127929-40-2

Molekularformel

C12H26NO7P

Molekulargewicht

327.31 g/mol

IUPAC-Name

dibutyl 3-nitrooxybutyl phosphate

InChI

InChI=1S/C12H26NO7P/c1-4-6-9-17-21(16,18-10-7-5-2)19-11-8-12(3)20-13(14)15/h12H,4-11H2,1-3H3

InChI-Schlüssel

FMSUQQJLVUKQQN-UHFFFAOYSA-N

Kanonische SMILES

CCCCOP(=O)(OCCCC)OCCC(C)O[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.